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Introduction:

AMAS (Alignment-based Motif Analysis Suite) is a powerful and efficient Python tool designed

for the manipulation and statistical analysis of multiple sequence alignments.[1][2] It is

particularly well-suited for large phylogenomic datasets, enabling rapid concatenation, format

conversion, and summary statistics generation.[1][2][3] While AMAS provides a convenient

command-line interface, its full potential can be harnessed through its Python package

implementation, allowing for seamless integration into complex bioinformatics pipelines.[4][5]

These application notes provide detailed protocols for utilizing the AMAS Python package for

common alignment manipulation and analysis tasks.

Core Functionalities of the AMAS Python Package
The central component of the AMAS Python package is the MetaAlignment class, which serves

as the primary object for handling alignment data.[4][6][7] By instantiating this class, users can

programmatically access the functionalities of AMAS. The key operations that can be

performed using the AMAS Python package include:

Alignment Concatenation: Combining multiple sequence alignments into a single, larger

alignment.[6][8][9]
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Format Conversion: Converting alignment files between various formats such as FASTA,

PHYLIP, and NEXUS.[6]

Summary Statistics: Calculating a range of descriptive statistics for one or more alignments.

[1][6][7]

Alignment Splitting: Dividing a concatenated alignment into its constituent partitions.[6]

Taxa Removal: Removing specific sequences (taxa) from an alignment.[5][10]

Replicate Dataset Generation: Creating random replicate datasets from a collection of

alignments, often used for phylogenetic jackknifing.[1][4][9]

Data Presentation: Alignment Summary Statistics
A primary application of the AMAS Python package is the generation of summary statistics for

quality control and exploratory data analysis of multiple sequence alignments. The following

table outlines the quantitative data that can be generated.
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Statistic Description Data Type

Number of Taxa
The total number of sequences

in the alignment.
Integer

Alignment Length
The total number of columns

(positions) in the alignment.
Integer

Total Matrix Cells
The product of the number of

taxa and the alignment length.
Integer

Missing Data (%)

The percentage of

undetermined characters (e.g.,

'?', 'N', '-') in the alignment.

Float

AT Content (%)

The percentage of Adenine

and Thymine bases in a DNA

alignment.

Float

GC Content (%)

The percentage of Guanine

and Cytosine bases in a DNA

alignment.

Float

Number of Variable Sites

The total number of alignment

columns that contain at least

two different character states.

Integer

Proportion of Variable Sites

The number of variable sites

divided by the total alignment

length.

Float

Parsimony Informative Sites

The number of alignment

columns that have at least two

character states, each

appearing at least twice.

Integer

Proportion of Parsimony

Informative Sites

The number of parsimony-

informative sites divided by the

total alignment length.

Float
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The following protocols provide detailed methodologies for using the AMAS Python package

for key alignment manipulation tasks.

Protocol 1: Programmatic Concatenation of Multiple
Alignments
This protocol details the steps to concatenate multiple sequence alignment files into a single

file using the AMAS Python package.

1. Installation:

Ensure that the AMAS package is installed. If not, it can be installed using pip:

2. Python Script for Concatenation:

The following Python script demonstrates how to use the MetaAlignment class to concatenate

a list of FASTA files.

Protocol 2: Generating and Exporting Alignment
Summary Statistics
This protocol outlines the procedure for calculating and saving summary statistics for a set of

alignment files.

1. Installation:

As with the previous protocol, ensure the AMAS package is installed.

2. Python Script for Summary Statistics:

This script calculates summary statistics for multiple alignment files and saves the results to a

CSV file.

Mandatory Visualization
The following diagrams illustrate common experimental workflows involving the AMAS Python

package.
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Input Alignments

AMAS Python Script Output Files

gene1.fas

MetaAlignment()gene2.fas

gene3.fas

get_parsed_alignments() get_concatenated() print_fasta()

partitions.txt

concatenated.fas

Click to download full resolution via product page

AMAS Python package workflow for alignment concatenation.

Input Alignments

AMAS Python Script Pandas Library Output File

alignment1.nex

MetaAlignment()

alignment2.nex

get_summaries() pd.DataFrame() to_csv() summary_stats.csv

Click to download full resolution via product page

Workflow for generating summary statistics using AMAS and pandas.
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AMAS Pre-processing

Raw Sequencing Reads

Genome/Transcriptome Assembly

Ortholog Identification

Multiple Sequence Alignment
(e.g., MAFFT, ClustalW)

AMAS Concatenation AMAS Summary Statistics

QC

Phylogenetic Inference
(e.g., RAxML, IQ-TREE)

Phylogenetic Tree Visualization

Click to download full resolution via product page

AMAS in a typical phylogenomics workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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